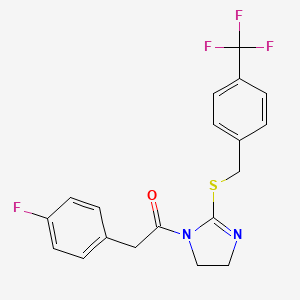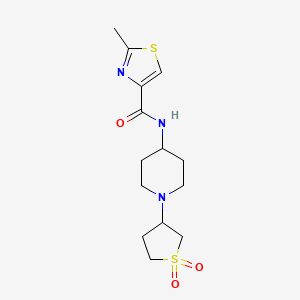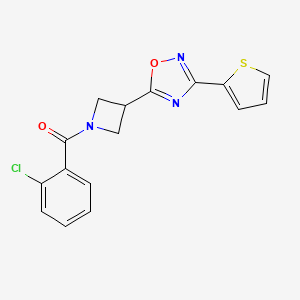
(2-Chlorphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.
BenchChem offers high-quality (2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von (2-Chlorphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanon, mit Fokus auf sechs einzigartige Anwendungen:
Antibakterielle Wirkstoffe
Diese Verbindung hat aufgrund ihrer einzigartigen Strukturkomponenten Potenzial als antibakterielles Mittel gezeigt. Der Azetidinonring, eine Kernstruktur in vielen β-Lactam-Antibiotika, ist bekannt für seine Fähigkeit, die Synthese der bakteriellen Zellwand zu hemmen . Das Vorhandensein der Oxadiazol-Einheit verstärkt ihre antibakteriellen Eigenschaften weiter, was sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme macht.
Krebsforschung
Die Kombination des Azetidinon- und des Oxadiazolrings in dieser Verbindung bietet ein einzigartiges Gerüst für die Entwicklung von Antikrebsmitteln. Diese Strukturen sind dafür bekannt, die Proliferation von Krebszellen zu stören und Apoptose zu induzieren . Untersuchungen haben gezeigt, dass solche Verbindungen bestimmte Krebszelllinien angreifen können, was einen Weg für die Entwicklung von zielgerichteten Krebstherapien eröffnet.
Entzündungshemmende Anwendungen
Der Thiophenring in dieser Verbindung trägt zu seinen entzündungshemmenden Eigenschaften bei. Thiophenderivate sind dafür bekannt, die Produktion von proinflammatorischen Zytokinen und Enzymen zu hemmen . Dies macht die Verbindung zu einem potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen wie Arthritis und entzündlichen Darmerkrankungen.
Antivirenmittel
Der Oxadiazolring in der Verbindung wurde auf seine antiviralen Eigenschaften untersucht. Oxadiazolderivate haben Wirksamkeit gegen verschiedene Viren gezeigt, indem sie die Virusreplikation hemmen . Diese Verbindung könnte weiter auf ihr Potenzial untersucht werden, neue antivirale Medikamente zu entwickeln, insbesondere im Zusammenhang mit neu auftretenden Virusinfektionen.
Neuroprotektive Mittel
Die Forschung zu den neuroprotektiven Wirkungen dieser Verbindung ist vielversprechend. Der Azetidinon- und Oxadiazolring wurden mit neuroprotektiven Aktivitäten in Verbindung gebracht, die möglicherweise Schutz vor neurodegenerativen Erkrankungen wie Alzheimer und Parkinson bieten . Diese Verbindungen können dazu beitragen, oxidativen Stress und neuronale Schäden zu reduzieren.
Antifungal Anwendungen
Die Strukturkomponenten dieser Verbindung, insbesondere der Azetidinonring, haben in der Antimykotikaforschung Potenzial gezeigt. Azetidinonderivate sind dafür bekannt, die Synthese der Pilzzellwand zu stören . Dies macht die Verbindung zu einem Kandidaten für die Entwicklung neuer Antimykotika zur Behandlung von Infektionen, die durch resistente Pilzstämme verursacht werden.
Antioxidative Eigenschaften
Die Struktur der Verbindung deutet auf potenzielle antioxidative Eigenschaften hin. Das Vorhandensein des Oxadiazol- und Thiophenrings kann dazu beitragen, freie Radikale abzufangen und oxidativen Stress zu reduzieren . Diese Anwendung ist besonders relevant bei der Entwicklung von Behandlungen für Krankheiten, bei denen oxidativer Stress eine Schlüsselrolle spielt.
Antiparasitäre Mittel
Die einzigartige Struktur der Verbindung eignet sich auch für die antiparasitäre Forschung. Azetidinon- und Oxadiazolderivate wurden auf ihre Wirksamkeit gegen verschiedene Parasiten untersucht . Dies macht die Verbindung zu einem potenziellen Kandidaten für die Entwicklung von Behandlungen für parasitäre Infektionen wie Malaria und Leishmaniose.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-5-2-1-4-11(12)16(21)20-8-10(9-20)15-18-14(19-22-15)13-6-3-7-23-13/h1-7,10H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHEUSHHCIRPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2394539.png)

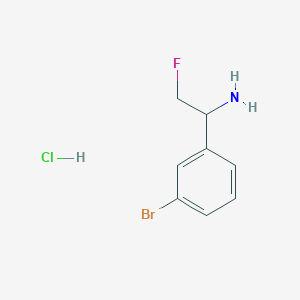
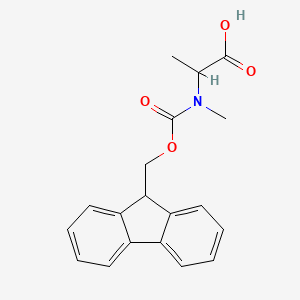
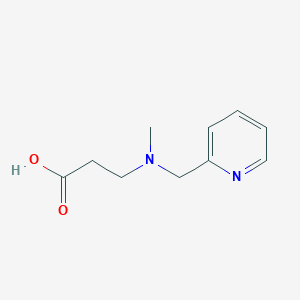
![3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2394547.png)
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)
![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2394552.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2394553.png)

![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2394560.png)
